molecular formula C15H22N2O2S B7931841 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester

2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7931841
M. Wt: 294.4 g/mol
InChI Key: KNEDOIBZVYEGLD-UHFFFAOYSA-N
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Description

  • Starting materials: Pyrrolidine and 2-chloroethylamine.
  • Reaction: Nucleophilic substitution.
  • Conditions: Room temperature in an aprotic solvent like dichloromethane.
  • Step 3: Formation of Benzyl Ester

    • Starting materials: 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid and benzyl alcohol.
    • Reaction: Esterification using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
    • Conditions: Room temperature in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group and the benzyl ester moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

    • Step 1: Synthesis of Pyrrolidine Ring

      • Starting materials: 1,4-diketone and ammonia.
      • Reaction: Cyclization reaction in the presence of a base.
      • Conditions: Reflux in ethanol.

    Chemical Reactions Analysis

    Types of Reactions

    2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

      Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

      Reduction: The ester group can be reduced to the corresponding alcohol.

      Substitution: The amino group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

      Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

      Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

    Major Products Formed

      Oxidation: Sulfoxides or sulfones.

      Reduction: Alcohol derivatives.

      Substitution: N-alkyl or N-acyl derivatives.

    Scientific Research Applications

    2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:

      Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

      Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

      Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

    Mechanism of Action

    The mechanism of action of 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions, while the benzyl ester moiety can enhance lipophilicity and membrane permeability.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-Aminoethyl methacrylate
    • 2-Aminothiazole derivatives
    • Pyrrolidine derivatives

    Uniqueness

    2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfur atom and the benzyl ester moiety differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.

    Properties

    IUPAC Name

    benzyl 2-(2-aminoethylsulfanylmethyl)pyrrolidine-1-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H22N2O2S/c16-8-10-20-12-14-7-4-9-17(14)15(18)19-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KNEDOIBZVYEGLD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCN
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H22N2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    294.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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